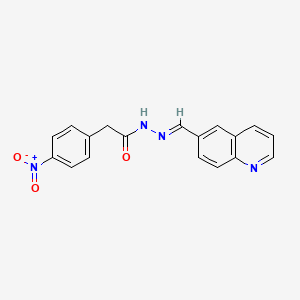

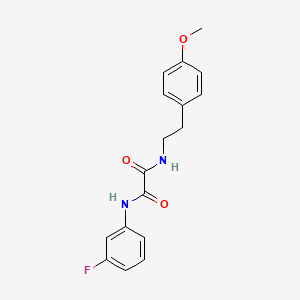

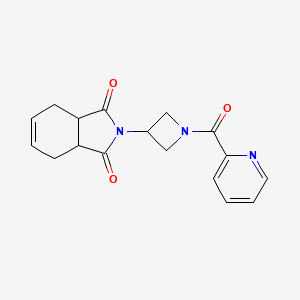

![molecular formula C16H13N3O3S4 B2643616 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097933-33-8](/img/structure/B2643616.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2’-Bithiophene is an organic compound and a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .

Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis

The two-dimensional building block is a relatively large π-conjugated structure, which could enhance intermolecular π-π interactions, thus facilitate the intermolecular charge transport .Chemical Reactions Analysis

The compound is typically prepared by cross-coupling starting from 2-halo thiophenes .Aplicaciones Científicas De Investigación

Antiviral and Anticancer Applications

- Sulfonamide derivatives have been synthesized and tested for antiviral activities, particularly against tobacco mosaic virus, showing that certain compounds possess antiviral properties (Chen et al., 2010).

- Novel sulfonamides carrying biologically active moieties have been designed as VEGFR-2 inhibitors, indicating their potential in anticancer therapies. Some of these compounds showed significant cytotoxic activities against various cancer cell lines, suggesting their usefulness as cytotoxic agents (Ghorab et al., 2016).

Enzyme Inhibition for Therapeutic Use

- Sulfonamide derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating potential for therapeutic applications in conditions where enzyme inhibition is beneficial (Kucukoglu et al., 2016).

Material Science and Photovoltaic Applications

- Conjugated polymers containing sulfonamide derivatives exhibit desirable absorption characteristics for organic photovoltaic applications. These materials can serve as excellent candidates for light-harvesting materials in solar cells, contributing to the development of panchromatic conjugated polymers with low band gaps for efficient solar energy conversion (Zhu et al., 2007).

Microbial Degradation of Environmental Contaminants

- Research into microbial strategies for the degradation of sulfonamide antibiotics has revealed novel pathways involving ipso-hydroxylation followed by fragmentation, highlighting the role of microorganisms in mitigating environmental contamination by these compounds (Ricken et al., 2013).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S4/c20-11(12-6-7-14(24-12)13-4-2-8-23-13)9-17-26(21,22)15-5-1-3-10-16(15)19-25-18-10/h1-8,11,17,20H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVHVNWDFNUJLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

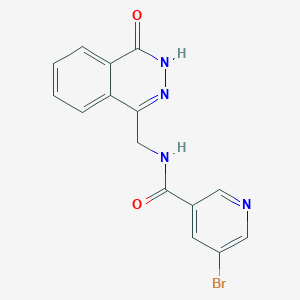

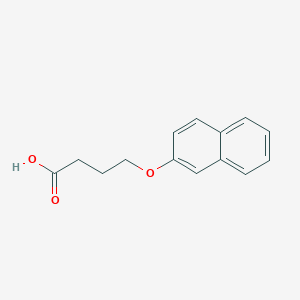

![4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2643536.png)

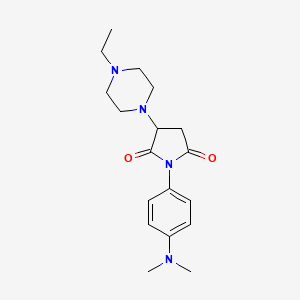

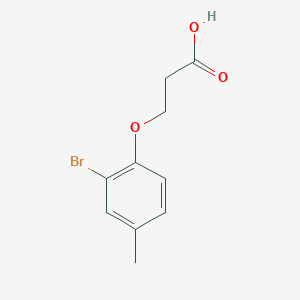

![1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B2643537.png)

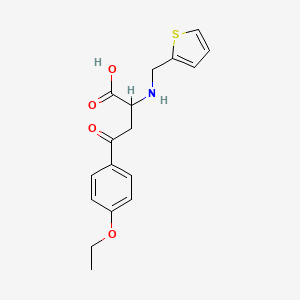

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2643544.png)

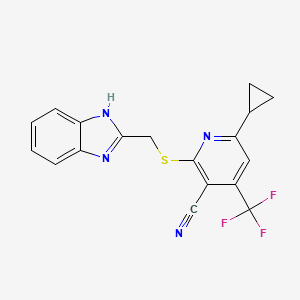

![5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2643546.png)

![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2643551.png)